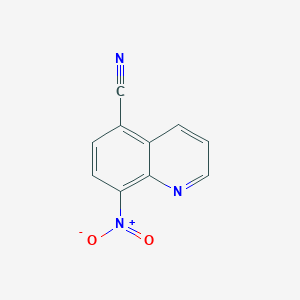

8-Nitroquinoline-5-carbonitrile

Description

Significance of Quinoline (B57606) Scaffold in Heterocyclic Chemistry Research

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. google.comontosight.ai This bicyclic aromatic structure is not merely a synthetic curiosity but is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its versatile nature. biosynth.com The quinoline nucleus allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of its derivatives. biosynth.com This adaptability has led to the development of a wide array of quinoline-based compounds with diverse biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. biosynth.commdpi.com

Research Context of Nitroaromatic and Nitrile Functional Groups within Quinoline Systems

The incorporation of nitroaromatic and nitrile functional groups into the quinoline system introduces significant electronic perturbations, profoundly influencing the molecule's chemical behavior. The nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. researchgate.net This property is exploited in various synthetic transformations. researchgate.net In a biological context, the nitro group is a key feature in several prodrugs. For instance, certain parasitic nitroreductases can reduce the nitro group to generate cytotoxic species, a mechanism that is central to the action of some antiparasitic agents. ontosight.ai

The nitrile group (a carbon triple-bonded to a nitrogen) is also a strong electron-withdrawing group and a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other functional groups. In medicinal chemistry, the nitrile moiety can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a molecule to its biological target. acs.org

Overview of Academic Research Trajectories for 8-Nitroquinoline-5-carbonitrile and Closely Related Analogs

Direct academic research focusing exclusively on this compound is limited. However, its significance is highlighted by its use as a key intermediate in the synthesis of novel therapeutic agents. A notable example is found in patent literature, where this compound serves as a precursor for the synthesis of hepcidin (B1576463) antagonists, which are investigated for the treatment of iron metabolism disorders like anemia. google.com In this synthetic route, the crucial step involves the reduction of the nitro group at the 8-position to an amino group, yielding 8-aminoquinoline-5-carbonitrile (B8667840). google.com This transformation underscores the practical utility of this compound as a building block in drug discovery.

The research landscape for closely related analogs is more extensive. For instance, derivatives of 8-nitroquinolin-2(1H)-one have been synthesized and evaluated for their submicromolar in vitro activities against parasites such as Trypanosoma brucei and Trypanosoma cruzi. ontosight.ai Similarly, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been studied for its potential as an anti-cancer agent. The synthesis and biological evaluation of various other 8-quinolinamines and their conjugates as broad-spectrum anti-infectives have also been reported, further contextualizing the importance of the 8-substituted quinoline framework.

Below are data tables summarizing the key properties of this compound and some of its closely related analogs that feature in the research literature.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₅N₃O₂ | mdpi.com |

| Molecular Weight | 199.17 g/mol | mdpi.com |

| CAS Number | 1394085-55-2 | mdpi.com |

| Appearance | White powder | |

| Storage | 2-8°C |

Table 2: Related Nitroquinoline Analogs in Research

| Compound Name | Molecular Formula | Key Research Application/Finding | Source |

| 8-Aminoquinoline-5-carbonitrile | C₁₀H₇N₃ | Intermediate in the synthesis of hepcidin antagonists. | google.com |

| 8-Nitroquinolin-2(1H)-one | C₉H₆N₂O₃ | Precursor to derivatives with antitrypanosomal activity. | ontosight.ai |

| 8-Hydroxy-5-nitroquinoline | C₉H₆N₂O₃ | Investigated for anti-cancer properties. | |

| 8-Hydroxy-5-nitroquinoline-2-carbonitrile | C₁₀H₅N₃O₃ | Listed in chemical databases for research purposes. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

8-nitroquinoline-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-7-3-4-9(13(14)15)10-8(7)2-1-5-12-10/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDPOULHTXIYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 8 Nitroquinoline 5 Carbonitrile

Classical and Contemporary Approaches to Quinoline (B57606) Core Functionalization

The construction of the 8-nitroquinoline-5-carbonitrile scaffold necessitates a multi-step approach, beginning with the formation and appropriate substitution of the fundamental quinoline ring system.

Direct Nitration Strategies on Quinoline Derivatives

Direct nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). rsc.orgresearchgate.net The formation of these isomers is a classic example of electrophilic aromatic substitution on the quinoline ring. However, to achieve the desired 8-nitro substitution pattern selectively, the synthetic strategy often begins with a precursor that directs the nitration to the C-8 position. For instance, the nitration of 8-methoxyquinoline (B1362559) has been shown to produce 5-nitro-8-methoxyquinoline, demonstrating the influence of existing substituents on the regioselectivity of the reaction. researchgate.net

Alternatively, a more direct, albeit challenging, route would involve the nitration of quinoline-5-carbonitrile. The electron-withdrawing nature of the nitrile group at the C-5 position would deactivate the benzene (B151609) ring towards electrophilic attack, making the reaction conditions for nitration more forcing. While specific studies on the direct nitration of quinoline-5-carbonitrile are not prevalent in the reviewed literature, related transformations on deactivated systems suggest that a mixture of nitric and sulfuric acid at elevated temperatures would likely be required. nih.gov The directing effects of the nitrile group would need to be carefully considered to predict the resulting isomeric products.

A study on the direct nitration of 6,8-dibromoquinoline (B11842131) yielded the corresponding 5-nitro derivative, indicating that even with deactivating halogen substituents, nitration can be achieved. researchgate.net This supports the feasibility of nitrating a pre-functionalized quinoline ring to install the required nitro group.

Table 1: Illustrative Nitration Reactions of Quinoline Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

| Quinoline | Conc. H₂SO₄, Conc. HNO₃ | 5-Nitroquinoline & 8-Nitroquinoline | Mixture | rsc.org |

| 8-Methoxyquinoline | Not specified | 5-Nitro-8-methoxyquinoline | 77% | researchgate.net |

| 6,8-Dibromoquinoline | Not specified | 6,8-Dibromo-5-nitroquinoline | Not specified | researchgate.net |

Introduction of Nitrile Functionality via Carbonitrile Precursors

With the 8-nitroquinoline scaffold in hand, the subsequent key transformation is the introduction of the nitrile group at the C-5 position. Several classical and modern cyanation methods are applicable.

A plausible and widely used method is the Sandmeyer reaction . nih.gov This would involve the diazotization of 5-amino-8-nitroquinoline with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a cyanide salt, typically copper(I) cyanide. While the direct synthesis of 5-amino-8-nitroquinoline is not explicitly detailed, it can be obtained from the reduction of a corresponding dinitro precursor or other suitable functional group manipulations. The Sandmeyer reaction is a robust method for introducing a nitrile group onto an aromatic ring. nih.govcore.ac.ukchim.it

Another powerful method for the synthesis of aryl nitriles is the Rosenmund-von Braun reaction . wikipedia.orgnumberanalytics.comnumberanalytics.comsynarchive.com This reaction involves the displacement of a halogen atom with a cyanide group, mediated by copper(I) cyanide, often at elevated temperatures in a polar aprotic solvent. wikipedia.orgnumberanalytics.com Therefore, a viable synthetic precursor for this compound would be 5-halo-8-nitroquinoline, such as 5-bromo-8-nitroquinoline (B175898) or 5-chloro-8-nitroquinoline. The synthesis of 5-bromo-8-nitroisoquinoline (B189721) from isoquinoline (B145761) has been reported in a one-pot procedure, suggesting a similar approach could be applied to the quinoline series. orgsyn.org The presence of the electron-withdrawing nitro group at the 8-position would likely facilitate this nucleophilic aromatic substitution.

More contemporary methods for cyanation include palladium-catalyzed reactions. These methods often offer milder reaction conditions and broader functional group tolerance. rsc.org

Table 2: Potential Cyanation Reactions for the Synthesis of this compound

| Precursor | Reaction Type | Key Reagents | Potential Product | Reference (Analogous Reactions) |

| 5-Amino-8-nitroquinoline | Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. CuCN | This compound | nih.gov |

| 5-Bromo-8-nitroquinoline | Rosenmund-von Braun Reaction | CuCN, polar aprotic solvent (e.g., DMF, NMP) | This compound | wikipedia.orgnumberanalytics.com |

| 5-Chloro-8-nitroquinoline | Rosenmund-von Braun Reaction | CuCN, polar aprotic solvent (e.g., DMF, NMP) | This compound | wikipedia.orgnumberanalytics.com |

Tandem Reactions for Multi-Functionalized Quinoline Scaffold Construction

Tandem, or cascade, reactions offer an elegant and atom-economical approach to the synthesis of complex molecules like multi-substituted quinolines from simpler starting materials in a single pot. rsc.orgnih.govrsc.orgacs.orgacs.org While a direct tandem synthesis of this compound is not explicitly reported, various methodologies exist for the construction of highly substituted quinolines.

For example, a three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones catalyzed by palladium(II) has been developed for the synthesis of polysubstituted quinolines. rsc.org Another approach involves a copper-catalyzed tandem Knoevenagel condensation, amination, and cyclization to yield quinoline derivatives. rsc.org These strategies highlight the potential for developing a convergent synthesis where the key structural elements of this compound could be assembled in a more streamlined fashion.

Advanced Synthetic Transformations Involving Nitro and Nitrile Groups

The nitro and nitrile functionalities on the quinoline ring are not merely static substituents but can participate in or direct further synthetic transformations.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for the C-H functionalization of electron-deficient aromatic compounds, such as nitroquinolines. nih.govresearchgate.netresearchgate.netsci-hub.seacs.orgorganic-chemistry.orgwikipedia.org This reaction allows for the introduction of a substituent at a position activated by the nitro group, typically ortho or para to it, by replacing a hydrogen atom. organic-chemistry.org In the case of 8-nitroquinoline, VNS reactions have been shown to occur, with the position of substitution depending on the nucleophile and reaction conditions. For instance, amination of 8-nitroquinoline with 4-amino-1,2,4-triazole (B31798) in a basic medium results in substitution at the para position (C-5). researchgate.net In contrast, amination with 1,1,1-trimethylhydrazinium (B8733633) iodide occurs at the ortho position (C-7). researchgate.net

This regioselectivity is a key feature of VNS and is influenced by steric and electronic factors. The ability to direct substitution to the C-5 position of 8-nitroquinoline is particularly relevant to the synthesis of derivatives of the target compound.

The mechanism of the VNS reaction proceeds through the initial formation of a σ-complex (also known as a Meisenheimer complex). nih.govorganic-chemistry.orgstudfile.net This occurs through the addition of a nucleophile to the electron-deficient quinoline ring. nih.gov The nitro group plays a crucial role in stabilizing this intermediate through delocalization of the negative charge. nih.gov

The key feature of a VNS nucleophile is the presence of a leaving group on the nucleophilic carbon atom. organic-chemistry.orgstudfile.net Following the formation of the σ-complex, a base-induced elimination of this leaving group along with a hydrogen atom from the ring restores aromaticity and yields the substituted product. organic-chemistry.orgstudfile.netnih.gov

In some VNS reactions, an external oxidizing agent is not required, and the reaction is believed to proceed through an E2 elimination mechanism from the σ-complex. organic-chemistry.orgnih.gov In other related reactions, such as Oxidative Nucleophilic Substitution of Hydrogen (ONSH), an external oxidant is necessary to facilitate the rearomatization step. mdpi.com The study of the formation and fate of these σ-complexes is central to understanding and predicting the outcomes of these powerful C-H functionalization reactions. nih.govmdpi.com

Exploration of Nitro/Nitroso Conversion during Nucleophilic Processes

The transformation of a nitro group into a nitroso group is a notable reaction pathway observed during nucleophilic substitution processes in nitroquinoline derivatives. mdpi.comresearchgate.net This conversion is particularly evident in the Vicarious Nucleophilic Substitution of hydrogen (VNS), a powerful method for C-H functionalization in electron-deficient aromatic systems. mdpi.comnih.gov

In studies involving the amination of electron-deficient nitroquinolines, the reaction of 8-nitroquinoline derivatives with nucleophiles like potassium carbazol-9-ide can lead to products that exhibit this nitro-to-nitroso conversion. mdpi.comresearchgate.netnih.gov For instance, the reaction of 8-nitroquinoline with potassium 9H-carbazol-9-ide in tetrahydrofuran (B95107) (THF) yielded not only the expected amination product, 9-(8-nitroquinolin-7-yl)-9H-carbazole, but also (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one. mdpi.comnih.gov The formation of the latter compound illustrates the conversion of the nitro group at the C8 position into a nitroso group, which then tautomerizes to the more stable hydroxyimino form. mdpi.com

The proposed mechanism suggests that in a protic medium, the nitro group on the Meisenheimer adduct (a key intermediate in VNS) can be protonated, followed by the elimination of a water molecule to form the nitroso derivative. mdpi.com It has also been postulated that the potassium counterion from the base (e.g., potassium tert-butoxide) can interact with the oxygen atoms of the nitro group, potentially influencing the course of the nucleophilic attack and facilitating the conversion. mdpi.comresearchgate.netnih.gov Similar transformations have been observed in related heterocyclic systems, such as 5-nitroisoquinoline, where SNH (Nucleophilic Substitution of Hydrogen) reactions with ureas under anhydrous conditions can exclusively yield 5-nitrosoisoquinoline derivatives. nih.gov

C-C Coupling Reactions as Green Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign or "green" methodologies. In the synthesis of quinoline derivatives, C-C coupling reactions have emerged as powerful and sustainable tools, offering high atom economy and avoiding the need for pre-functionalized starting materials or harsh reaction conditions. researchgate.netmjstjournal.commjstjournal.comwikipedia.org

One such approach is the Acceptorless Dehydrogenative Coupling (ADC) reaction. researchgate.net This method allows for the synthesis of various substituted quinolines from readily available 2-aminobenzyl alcohols and secondary alcohols in a one-pot process. Catalyzed by cyclometalated iridium, the reaction proceeds under mild conditions and is considered environmentally friendly due to its high efficiency and broad substrate scope. researchgate.net

Palladium-catalyzed cross-coupling reactions are another cornerstone of green quinoline synthesis. wikipedia.orgnih.gov These methods enable the direct C-H arylation of heteroarenes or the coupling of organoboron reagents with haloquinolines. nih.gov For example, a series of 8-heteroaryl substituted quinolines, which are analogues of the biologically active compound nitroxoline (B368727), were prepared using these Pd-catalyzed techniques. nih.gov This strategy can be extended to one-pot sequential reactions, allowing for further C-H functionalization to build complex polyconjugated molecular architectures. nih.gov These reactions are often more efficient and generate less waste than classical multi-step syntheses. researchgate.net

The table below summarizes key C-C coupling reactions used in the synthesis of quinoline derivatives, highlighting their green chemistry attributes.

| Reaction Type | Catalyst System | Key Features | Green Aspects |

| Acceptorless Dehydrogenative Coupling (ADC) | Cyclometalated Iridium | One-pot synthesis from 2-aminobenzyl alcohols and secondary alcohols. | High atom economy, mild conditions, readily available starting materials. researchgate.net |

| Direct C-H Arylation | Palladium (Pd) | Couples heteroarenes directly with haloquinolines. | Avoids pre-functionalization, reduces synthetic steps. nih.gov |

| Suzuki Coupling | Palladium (Pd) | Couples organoboron reagents with haloquinolines. | High yields, tolerance of various functional groups. nih.gov |

| C-C Coupling via Acid Catalysis | Trifluoroacetic acid | Reaction of 5-nitro-8-hydroxyquinoline as a C-nucleophile with quinazoline (B50416). | Metal-free, waste-reducing transformation. researchgate.netresearchgate.net |

Reductive Transformations of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is a fundamental and crucial transformation in organic synthesis, as the resulting amino group is a key building block for a vast array of more complex molecules. mdpi.commasterorganicchemistry.com This conversion is particularly important in the synthesis of functionalized quinolines. mdpi.com

A variety of reagents and conditions can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule that need to be preserved. masterorganicchemistry.comscispace.comwikipedia.org

Common Methods for Nitro Group Reduction:

Catalytic Hydrogenation: This is a widely used and economical method, especially for large-scale reactions. Catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel are effective. This method is often selective for the nitro group, leaving other reducible groups like esters or carbonyls untouched. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: A classic and reliable method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Stannous Chloride (SnCl₂): This reagent is particularly useful for mild and selective reductions. For instance, various nitroquinolines can be easily reduced to the corresponding aminoquinolines in high yields (up to 86%) using stannous chloride under mild conditions. mdpi.com This method tolerates many other functional groups, including alkyl substituents and halogen atoms. mdpi.com

Cobalt Carbonyl (Co₂(CO)₈-H₂O): This system has been shown to be highly selective for the reduction of nitro groups in the presence of other sensitive functionalities, including aldehydes and ketones, which are often reduced by other reagents. scispace.com

The following table provides a summary of different reagents used for the reduction of nitroquinolines and related aromatic compounds.

| Reagent/System | Conditions | Selectivity/Advantages |

| Stannous Chloride (SnCl₂) | Mild conditions | Tolerates halogens and alkyl groups; high yields (up to 86%) for nitroquinolines. mdpi.com |

| Iron (Fe) / Hydrochloric Acid (HCl) | Acidic media | Common, effective, and economical method. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd-C) | Varies | Highly effective, can be selective, good for large scale. masterorganicchemistry.comwikipedia.org |

| Co₂(CO)₈ / H₂O | DME, 30-60 min | Highly selective; does not reduce carbonyls (ketones, aldehydes) or halides. scispace.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Varies | Can be used for selective reductions, such as in dinitrophenols. wikipedia.org |

Optimization of Synthetic Conditions and Yield Enhancement Strategies

Achieving optimal yields and purity in the synthesis of this compound and its analogues requires a systematic approach to the optimization of reaction conditions. Factors such as solvent, temperature, reaction time, and the stoichiometry of reagents play a critical role in directing the reaction towards the desired product and minimizing the formation of byproducts. acs.orggoogle.com

For example, in the nitration of quinoline to produce 5-nitroquinoline and 8-nitroquinoline, reaction conditions are crucial for maximizing the yield of the desired isomers. Studies have shown that running the nitration at 95°C to 100°C for one to two hours using approximately 1.5 equivalents of nitric acid provides a preferable outcome. google.com

In the development of a photochemical synthesis for 3-substituted quinolines, a screening of solvents and reagents was performed to enhance product yield and selectivity. As shown in the table below, ether-type solvents proved inefficient, while ethyl acetate (B1210297) (EtOAc) and acetonitrile (B52724) (MeCN) led to the formation of multiple side products. The optimization process identified that using 2.3 equivalents of N-bromosuccinimide (NBS) in a specific concentration resulted in a 74% yield of the desired product without issues like precipitation. acs.org

Table: Optimization of Photochemical Bromination of a Quinoline Derivative acs.org

| Entry | Solvent | Equivalents of NBS | Yield (%) | Observations |

| 1 | Dioxane | 2.05 | 13 | Inefficient reaction |

| 2 | THF | 2.05 | 16 | Inefficient reaction |

| 3 | CPME | 2.05 | 22 | Inefficient reaction |

| 4 | EtOAc | 2.05 | 68 | Multiple side products |

| 5 | MeCN | 2.05 | 65 | Multiple side products |

| 6 | MeCN | 2.3 | 74 | Clean reaction, no precipitation |

| 7 | MeCN (0.081 M) | 2.3 | - | Clogging observed in the flow system |

This systematic optimization is a key strategy for developing robust and efficient synthetic protocols for complex heterocyclic compounds.

Stereochemical Control and Regioselectivity in Synthesis of Quinoline Derivatives

The synthesis of complex quinoline derivatives often presents challenges related to controlling the precise spatial arrangement of atoms (stereochemistry) and the specific position of chemical reactions on the quinoline ring (regioselectivity). researchgate.netmdpi.com

Regioselectivity: Controlling where a new functional group is introduced onto the quinoline scaffold is a central theme in its synthesis. The inherent electronic properties of the quinoline ring can direct reactions to certain positions, but achieving selectivity, especially against the natural reactivity, requires specific strategies.

Friedländer Synthesis: This classical method for quinoline synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group. The regioselectivity can be an issue, as condensation can occur at different positions. However, by carefully choosing the catalyst and reaction conditions, it is possible to favor the formation of one regioisomer over another. researchgate.net

Transition Metal-Catalyzed C-H Functionalization: This modern approach offers powerful control over regioselectivity. By using specific directing groups and transition metal catalysts (e.g., Palladium, Rhodium, Iridium), it is possible to selectively functionalize almost any C-H bond on the quinoline ring, providing access to derivatives that are difficult to obtain through classical methods. mdpi.com

Cycloaddition Reactions: Formal [4+2] cycloadditions, such as the hetero-Diels-Alder reaction, can provide highly regioselective routes to functionalized quinolines. For example, the reaction between in situ generated azadienes and terminal alkynes can lead to C-3-functionalized quinolines with excellent regiocontrol. acs.orgacs.org

Stereochemical Control: When the synthesis of a quinoline derivative creates one or more chiral centers, controlling the stereochemical outcome is essential. This is particularly important in the synthesis of pharmaceuticals, where only one enantiomer or diastereomer may have the desired biological activity.

The "tert-Amino Effect": This intramolecular reaction provides an elegant method for achieving both regio- and stereocontrol in the synthesis of ring-fused tetrahydroquinolines. utwente.nlacs.orgchimicatechnoacta.ru The reaction involves the cyclization of ortho-substituted tert-anilines. When an optically pure starting material with a chiral center in the N-dialkylamino group is used, the cyclization can proceed with high enantioselectivity (>98%), allowing for the creation of a new chiral center in a controlled manner. utwente.nl For example, the cyclization of optically pure 2-vinyl-N,N-dialkylanilines containing a chiral pyrrolidine (B122466) or morpholine (B109124) moiety leads to the formation of optically pure pyrrolo[1,2-a]quinolines and mdpi.comresearchgate.netoxazino[4,3-a]quinolines, respectively, with retention of configuration from the original chiral center. utwente.nl

These strategies for achieving regioselectivity and stereochemical control are fundamental to the rational design and synthesis of complex and functionally diverse quinoline-based molecules.

Chemical Reactivity and Mechanistic Investigations of 8 Nitroquinoline 5 Carbonitrile

Electrophilic and Nucleophilic Aromatic Substitution on Quinoline (B57606) Ring Systems

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, exhibits a distinct reactivity pattern towards aromatic substitution. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack, making it less reactive than benzene. researchgate.net Consequently, electrophilic aromatic substitution (SEAr) on quinoline preferentially occurs on the more electron-rich benzene ring. researchgate.netimperial.ac.uk

Under vigorous reaction conditions, electrophiles attack the quinoline nucleus primarily at positions 5 and 8. researchgate.netuop.edu.pk This regioselectivity is attributed to the superior stability of the Wheland intermediates formed during the reaction. imperial.ac.ukquimicaorganica.org For instance, the nitration of quinoline with a mixture of fuming nitric acid and fuming sulfuric acid yields a combination of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uop.edu.pk

Conversely, nucleophilic aromatic substitution (SNAr) targets the electron-deficient pyridine ring, which is activated by the electron-withdrawing nitrogen atom. researchgate.netnumberanalytics.com These reactions typically occur at the C2 and C4 positions. researchgate.netuop.edu.pk The presence of strong electron-withdrawing groups can further facilitate these substitutions.

| Reaction Type | Preferred Positions on Quinoline | Influencing Factors |

| Electrophilic Aromatic Substitution (SEAr) | C5 and C8 | Electron-donating character of the benzene ring; stability of the Wheland intermediate. researchgate.netimperial.ac.ukquimicaorganica.org |

| Nucleophilic Aromatic Substitution (SNAr) | C2 and C4 | Electron-withdrawing character of the pyridine ring. researchgate.netuop.edu.pk |

Role of Nitro and Nitrile Substituents in Modulating Reactivity

In 8-nitroquinoline-5-carbonitrile, the presence of two potent electron-withdrawing groups, the nitro (-NO₂) at C8 and the nitrile (-CN) at C5, profoundly deactivates the entire quinoline system towards electrophilic attack. These groups significantly reduce the electron density of the aromatic rings, making reactions with electrophiles exceedingly difficult.

However, these substituents have the opposite effect on nucleophilic substitution. The strong electron-withdrawing nature of the nitro and nitrile groups makes the quinoline ring system highly susceptible to nucleophilic attack. nih.gov This enhanced reactivity is particularly relevant for activating the ring towards reactions with various nucleophiles. The nitro group, in particular, is known to facilitate cine-substitution reactions, where the nucleophile attacks a position adjacent to the nitro-substituted carbon. nih.gov

Photochemical Reactivity and Photolysis Mechanisms

The photochemical behavior of nitroaromatic compounds, including this compound, is a subject of significant interest, particularly in the context of their potential use as photolabile protecting groups, often referred to as "caging" groups.

Exploration of Excited State Dynamics (S1, T1 states)

Intramolecular Rearrangements and Caging Group Photorelease Mechanisms

The photolysis of ortho-nitrobenzyl compounds is a classic example of an intramolecular rearrangement leading to the release of a protected substrate. It is plausible that this compound could undergo a similar photorelease mechanism. The process is thought to involve an intramolecular hydrogen abstraction by the excited nitro group from a neighboring position, followed by a rearrangement to form a reactive intermediate that subsequently releases the caged molecule. This photorelease capability makes such compounds valuable tools in chemical biology for the controlled release of bioactive substances.

Redox Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to reduction. This transformation is a key step in the synthesis of various functionalized quinoline derivatives. For example, this compound can be reduced to 8-aminoquinoline-5-carbonitrile (B8667840) using reagents like tin(II) chloride (SnCl₂) in the presence of ethanol (B145695) and hydrochloric acid. google.com Catalytic hydrogenation, using catalysts such as platinum(IV) oxide (Adams' catalyst), is another effective method for reducing nitroquinolines to their corresponding aminoquinolines. google.com

The redox potential of nitroquinolines is a critical parameter, particularly in the context of their biological activity. Cyclic voltammetry studies on related 8-nitroquinolin-2(1H)-ones have shown that the reduction potential is significantly influenced by intramolecular hydrogen bonding. nih.gov For a series of these compounds, only those with a redox potential above -0.6 V exhibited significant antileishmanial activity, highlighting the importance of the nitro group's electrochemical properties. nih.gov

| Reduction Method | Reagents/Catalyst | Product |

| Chemical Reduction | SnCl₂, EtOH, HCl | 8-Aminoquinoline-5-carbonitrile google.com |

| Catalytic Hydrogenation | H₂, PtO₂ (Adams' catalyst) | 8-Aminoquinoline (B160924) derivative google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Assignment and Molecular Conformation Analysis

Vibrational spectroscopy is essential for identifying the characteristic functional groups within 8-Nitroquinoline-5-carbonitrile—namely the nitro (NO₂) and cyano (C≡N) groups—and understanding their influence on the quinoline (B57606) backbone.

While a specific FTIR spectrum for this compound is not publicly available, analysis of its structural analog, 8-Nitroquinoline (B147351), provides a strong basis for predicting its spectral features. nist.gov The FTIR spectrum of 8-Nitroquinoline is dominated by vibrations from the nitro group and the aromatic quinoline system.

The most prominent absorptions for the nitro group are the asymmetric and symmetric stretching vibrations. In related nitro-aromatic compounds, these typically appear in the ranges of 1560-1510 cm⁻¹ (asymmetric, strong) and 1360-1330 cm⁻¹ (symmetric, strong). brieflands.com For 8-Nitroquinoline, these characteristic peaks are clearly observed. nist.gov

The introduction of a carbonitrile (C≡N) group at the 5-position is expected to produce a sharp, medium-intensity absorption band in the range of 2240-2220 cm⁻¹. This region is generally free from other interfering absorptions, making the nitrile stretch a highly diagnostic peak. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system would appear in the 1630-1430 cm⁻¹ region. brieflands.com

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Reference Analog |

|---|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | Medium-Weak | 8-Nitroquinoline nist.gov |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Medium-Sharp | Quinoline-carbonitriles eurasianjournals.com |

| Quinoline Ring | C=C, C=N Stretching | 1630 - 1430 | Medium-Strong | 8-Nitroquinoline nist.govbrieflands.com |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1510 | Strong | 8-Nitroquinoline nist.govbrieflands.com |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1330 | Strong | 8-Nitroquinoline nist.govbrieflands.com |

This table is predictive and based on data from analogous compounds.

No experimental FT-Raman spectrum for this compound has been reported. However, Raman spectroscopy is highly complementary to FTIR for structural elucidation. While polar groups like C=O are strong in IR, non-polar, symmetric bonds are often strong in Raman. Therefore, the symmetric stretch of the nitro group and the stretching vibration of the carbonitrile triple bond are expected to produce intense signals in a Raman spectrum.

Studies on the related compound 8-hydroxy-5-nitroquinoline have utilized Raman spectroscopy to assign vibrational modes successfully. dntb.gov.ua For this compound, the key Raman-active modes would be:

Nitrile (C≡N) Stretch: Expected to be a very strong and sharp band near 2230 cm⁻¹.

Nitro (NO₂) Symmetric Stretch: A strong band anticipated around 1350 cm⁻¹.

Ring Breathing Modes: The quinoline ring system would exhibit characteristic "breathing" vibrations, typically below 1000 cm⁻¹, which are sensitive to substitution patterns.

Raman spectroscopy is particularly useful for studying molecular structures in aqueous media due to the weak Raman scattering of water, a property that would be advantageous for future biological studies of this compound. mdpi.com

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy (UV-Vis) provides information on the conjugated π-electron system of the molecule. The UV-Vis spectrum of nitro-aromatic compounds is typically characterized by high-energy π→π* transitions and lower-energy n→π* transitions associated with the nitro group.

Based on data from 8-(tert-butyl)-2-methyl-5-nitroquinoline, which has a similar 5-nitroquinoline (B147367) chromophore, multiple absorption bands are expected. researchgate.net The spectrum would likely show intense absorptions below 350 nm, corresponding to π→π* transitions within the extended aromatic system of the quinoline ring. A lower intensity, longer-wavelength band may also be present, which can be attributed to the n→π* transition of the nitro group. The exact position and intensity of these bands are influenced by solvent polarity.

Emission properties (fluorescence) of quinoline derivatives are of great interest, but the presence of a nitro group often leads to fluorescence quenching through efficient non-radiative decay pathways. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. Swapping the nitro group for other substituents has been shown to significantly alter the photophysical properties of quinoline chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Analysis of ¹H and ¹³C NMR spectra, along with 2D correlation experiments, allows for the unambiguous assignment of every proton and carbon in the structure.

While specific NMR data for this compound are not available, the spectra of 8-Nitroquinoline provide an excellent starting point for prediction. researchgate.net The ¹H NMR spectrum of 8-Nitroquinoline shows distinct signals for each of its six aromatic protons. The introduction of the strongly electron-withdrawing carbonitrile group at C5 in this compound would significantly influence the chemical shifts of adjacent protons, primarily H4 and H6, causing them to shift further downfield (to a higher ppm value) due to deshielding effects.

Similarly, the ¹³C NMR spectrum can be predicted. The carbon atoms of the quinoline ring will resonate in the aromatic region (~120-155 ppm). The carbon of the nitrile group (C≡N) is expected to appear around 118 ppm, while the carbons directly bonded to the electron-withdrawing nitro (C8) and cyano (C5) groups will be significantly deshielded.

Table 2: Known NMR Data for 8-Nitroquinoline and Predicted Effects for this compound

| Position | 8-Nitroquinoline ¹H (ppm) researchgate.net | 8-Nitroquinoline ¹³C (ppm) researchgate.net | Predicted Effect of C5-CN on this compound |

|---|---|---|---|

| 2 | 9.08 (dd) | 152.7 | Minor shift |

| 3 | 7.57 (dd) | 122.8 | Minor shift |

| 4 | 8.28 (dd) | 136.2 | Significant downfield shift |

| 5 | 8.05 (d) | 125.3 | Replaced by CN group |

| 6 | 7.63 (t) | 129.1 | Significant downfield shift |

| 7 | 8.05 (d) | 132.1 | Minor downfield shift |

| 8 | - | 139.6 | Minor shift |

| 8a | - | 147.5 | Minor shift |

| 4a | - | 123.8 | Significant downfield shift |

Chemical shifts are for CDCl₃ solvent. Predictions are qualitative and indicate the expected direction of change.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting H2-C2, H3-C3, H4-C4, H6-C6, and H7-C7, confirming their one-bond connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2 or 3 bonds), which is essential for piecing together the molecular skeleton. Key HMBC correlations expected for this compound would include:

H4 to C5 and the nitrile carbon , confirming the position of the cyano group.

H6 to C5 and C8 , linking the two aromatic rings.

H7 to C5 and C8a .

H2 to C4 and C8a .

These correlations would provide definitive proof of the compound's structure and the specific substitution pattern of the nitro and cyano groups on the quinoline frame.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a molecule's chemical formula.

For this compound, the chemical formula is established as C₁₀H₅N₃O₂. biosynth.com This corresponds to a calculated molecular weight of approximately 199.17 g/mol . biosynth.com HRMS analysis would be expected to yield a high-precision mass measurement consistent with this formula (calculated exact mass: 199.0331).

While detailed fragmentation pathways for this compound are not extensively documented in the surveyed literature, general principles of mass spectrometry on nitroaromatic compounds suggest that fragmentation would likely involve the loss of the nitro group (NO₂) and the cyano group (CN). Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LCMS) are commonly used to characterize nitroquinoline derivatives and identify products from chemical reactions. mdpi.comgoogle.com

Table 1: Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₅N₃O₂ | biosynth.com |

| Molecular Weight | 199.17 g/mol | biosynth.com |

| CAS Number | 1394085-55-2 | biosynth.com |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

The analysis of closely related compounds offers a glimpse into the likely geometry of this compound. For instance, the crystal structure of 8-nitroquinoline (C₉H₆N₂O₂) reveals that the molecule is nearly planar. researchgate.netnih.govsmolecule.com The dihedral angle, which measures the twist between the pyridine (B92270) and benzene (B151609) rings of the quinoline core, is reported to be a mere 3.0(9)°. researchgate.netnih.gov This planarity suggests significant resonance stabilization across the fused ring system. smolecule.com It is anticipated that this compound would adopt a similarly planar conformation, though the carbonitrile group at the 5-position might introduce minor steric or electronic effects.

The way molecules pack together in a crystal is governed by a variety of non-covalent intermolecular forces. These interactions are crucial for understanding the physical properties and supramolecular chemistry of a compound.

Hydrogen Bonding: In the absence of strong hydrogen bond donors (like -OH or -NH₂) in this compound, conventional hydrogen bonds are not expected. However, weak C-H···O or C-H···N interactions may occur, where hydrogen atoms on the quinoline ring interact with the oxygen atoms of the nitro group or the nitrogen of the cyano group on adjacent molecules. nih.govacs.org For example, in silver complexes of 5-nitroquinoline, C–H⋯O interactions with donor–acceptor distances of 3.292(2) to 3.359(2) Å have been observed. scispace.com

π-Stacking: Aromatic systems like the quinoline ring are known to engage in π-π stacking interactions. In related nitroquinoline derivatives, these interactions are a significant feature of their crystal packing. nih.gov For instance, in some aminated nitroquinoline structures, centroid-to-centroid distances between stacked quinoline rings range from 3.586 to 3.734 Å. nih.gov These interactions often result in the formation of molecular columns or layers within the crystal lattice.

Ag···Ag Interactions: While not an intrinsic property of this compound itself, argentophilic (Ag···Ag) interactions are noteworthy in the context of its coordination chemistry. In silver(I) complexes of nitroquinolines, these interactions between silver ions can play a role in assembling the supramolecular structure. nih.govacs.orgresearchgate.net Hirshfeld surface analysis is a tool used to visualize and quantify these various intermolecular contacts. nih.govacs.org

The space group describes the symmetry of the crystal lattice, while refinement details provide an indication of the quality of the crystal structure determination. wikipedia.orgucl.ac.uk As no crystallographic data is published for this compound, we present the data for the parent compound, 8-nitroquinoline, as a representative example of a related structure.

The crystal structure of 8-nitroquinoline was solved in the monoclinic crystal system with the space group P2₁/c. researchgate.netnih.gov The unit cell is the fundamental repeating unit of the crystal, and its dimensions for 8-nitroquinoline are detailed in the table below. The refinement of the crystal structure resulted in a final R-factor of 0.045, indicating a good fit between the experimental diffraction data and the final structural model. researchgate.netnih.gov

Table 2: Representative Crystallographic Data for 8-Nitroquinoline

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₆N₂O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.netnih.gov |

| a (Å) | 7.2421 (11) | nih.gov |

| b (Å) | 16.688 (3) | nih.gov |

| c (Å) | 7.2089 (11) | nih.gov |

| β (°) | 114.086 (4) | nih.gov |

| Volume (ų) | 795.4 (2) | nih.gov |

| Z (molecules/cell) | 4 | nih.gov |

| R-factor (R₁) | 0.045 | researchgate.net |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 8-Nitroquinoline |

| 5-Nitroquinoline |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable conformation (the ground state) and for calculating electronic properties. researchgate.net For quinoline (B57606) derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to calculate geometrical parameters, vibrational frequencies, and electronic properties. nih.govresearchgate.net

In studies of analogous compounds like 2-Methyl-8-nitroquinoline and 8-hydroxy-5-nitroquinoline, DFT calculations have been successfully employed to determine optimized structural parameters (bond lengths and angles) and to ensure the identified structure corresponds to a true energy minimum on the potential energy surface. researchgate.netresearchgate.net These foundational calculations are the starting point for more detailed analyses.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for understanding the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. dntb.gov.ua In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For quinoline derivatives, MEP analysis helps predict intermolecular interactions and reactivity. In a study on 8-hydroxy-5-nitroquinoline, MEP maps identified the most negative potential regions around the oxygen atoms of the nitro group, indicating them as primary sites for electrophilic interactions. dntb.gov.ua Conversely, the positive potential is generally located around the hydrogen atoms. This distribution of charge is fundamental to understanding how the molecule interacts with other reagents and its biological targets.

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer (ICT). deepdyve.com

In computational studies of 8-hydroxy-5-nitroquinoline and 6-aminoquinoline, the HOMO and LUMO distributions were found to be localized across the entire molecule. researchgate.netdeepdyve.com The energy gap is a key parameter derived from these studies. A lower energy gap is often associated with enhanced nonlinear optical (NLO) properties.

Table 1: FMO Properties of a Related Quinoline Derivative Data based on computational studies of analogous compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|

This interactive table is based on data for analogous compounds to illustrate typical values.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the stability they confer upon a molecule. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these hyperconjugative interactions.

Quantum Chemical Calculations for Prediction of Chemical Reactivity and Selectivity (e.g., Fukui Functions)

Quantum chemical calculations, particularly the use of local reactivity descriptors like Fukui functions, allow for the precise prediction of reaction sites within a molecule. Fukui functions identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

Studies on quinoline derivatives utilize Fukui functions to complement MEP analysis, providing a quantitative measure of local reactivity. researchgate.net By calculating these indices, researchers can pinpoint the specific atoms most likely to engage in chemical reactions, which is invaluable for designing new synthetic pathways and understanding mechanisms of action.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This approach provides insight into the dynamic behavior of a compound and its interactions with its environment, such as a solvent or a biological receptor.

In a combined DFT and MD simulation study of 8-hydroxy-5-nitroquinoline, MD simulations were used to investigate the compound's reactive properties in a simulated environment. dntb.gov.ua This dual approach allows for a comprehensive understanding of both the static electronic properties (from DFT) and the dynamic behavior (from MD), offering a more complete picture of the molecule's chemical nature.

Prediction of Linear and Non-Linear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties is a significant area of materials science, with applications in optoelectronics and telecommunications. Computational methods are frequently used to predict the NLO response of molecules, which is governed by properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A high hyperpolarizability value is indicative of a strong NLO response.

Theoretical calculations on quinoline derivatives have shown that these molecules can exhibit significant NLO behavior. researchgate.netdeepdyve.com The presence of electron-donating and electron-withdrawing groups, creating a "push-pull" system, enhances intramolecular charge transfer and often leads to larger hyperpolarizability values. Computational studies calculate these properties to screen potential candidates for NLO materials.

Table 2: Calculated NLO Properties of a Related Quinoline Derivative Data based on computational studies of analogous compounds.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|

This interactive table is based on data for analogous compounds to illustrate typical values.

Elucidation of Reaction Mechanisms and Energy Barriers via Computational Pathways

Computational chemistry offers a robust framework for mapping out the potential energy surfaces of chemical reactions involving 8-Nitroquinoline-5-carbonitrile. By employing quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model the transformation from reactants to products, identifying key intermediates and transition states.

The process typically begins with the optimization of the geometries of the reactant molecules and the proposed products. Following this, various computational techniques can be utilized to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that governs the reaction rate.

For instance, in the context of nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for nitro-substituted aromatic compounds, computational studies can elucidate the step-by-step mechanism. This would involve modeling the attack of a nucleophile on the quinoline ring, the formation of a Meisenheimer complex (a key intermediate), and the subsequent departure of a leaving group. The calculated energies of these species provide a quantitative understanding of the reaction's feasibility and kinetics.

Similarly, the investigation of reduction reactions of the nitro group can be explored computationally. Different reaction pathways, involving various reducing agents and solvent systems, can be modeled to determine the most favorable route and the associated energy barriers. This information is invaluable for optimizing reaction conditions and predicting potential byproducts. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies are well-established through studies on related nitroquinoline derivatives.

Theoretical Spectroscopic Property Prediction and Comparison with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. By simulating spectra computationally, a direct comparison with experimental data can be made, aiding in the confirmation of the molecular structure and the assignment of spectral features.

Vibrational Spectroscopy (FT-IR and FT-Raman): Density Functional Theory (DFT) calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net The process involves optimizing the molecular geometry to a minimum energy structure and then calculating the second derivatives of the energy with respect to the atomic coordinates. researchgate.net This yields the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule.

For this compound, these calculations would predict the characteristic stretching and bending frequencies for the nitro (-NO2), cyano (-CN), and quinoline ring functional groups. For example, the symmetric and asymmetric stretching vibrations of the nitro group and the stretching vibration of the nitrile group would be identified. Comparing these calculated frequencies with experimental FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the observed spectral bands. researchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods, improving the agreement with experimental values. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is another powerful application of computational chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors. researchgate.net These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, these calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. This information is invaluable for assigning the peaks in experimental NMR spectra, especially for complex aromatic systems where peak overlap can occur. The accuracy of these predictions allows for a confident structural elucidation. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netrowansci.com This method calculates the energies of electronic transitions from the ground state to various excited states. rowansci.com The calculated transition energies correspond to the absorption maxima (λmax) in the UV-Vis spectrum, and the oscillator strengths provide a measure of the intensity of these transitions.

For this compound, TD-DFT calculations can predict the π → π* and n → π* electronic transitions that are characteristic of aromatic and nitro-containing compounds. researchgate.net These calculations can also be performed in the presence of different solvent models to simulate the effect of the chemical environment on the electronic spectrum, a phenomenon known as solvatochromism. dntb.gov.ua The comparison of theoretical UV-Vis spectra with experimental data helps in understanding the electronic structure and the nature of the electronic transitions within the molecule. mdpi.com

Mechanistic Investigations of Biological Activity in Vitro Studies

Molecular Interactions with Biological Targets (e.g., Proteins, Enzymes)

In vitro studies and computational models have been employed to understand how 8-nitroquinoline (B147351) derivatives interact with biological macromolecules, providing insights into their mechanisms of action. These investigations primarily focus on enzyme inhibition and predicting the binding affinity between the compound and its protein targets.

The quinoline (B57606) and quinazoline (B50416) scaffolds are recognized for their roles as kinase inhibitors, a crucial approach in modern anticancer strategies. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, in particular, is a well-established target for suppressing angiogenesis, a key process in tumor growth. rsc.org Research has explored various derivatives of the quinoline structure for their inhibitory effects on key signaling kinases.

While direct studies on 8-Nitroquinoline-5-carbonitrile are specific, the broader class of 5-anilinoquinazoline-8-nitro derivatives has been synthesized and evaluated for VEGFR-2 inhibitory activity. rsc.org The rationale for targeting these kinases stems from their critical roles in cell proliferation and angiogenesis. For instance, both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2 are pivotal in tumor progression, and their simultaneous inhibition is considered a promising therapeutic strategy. researchgate.net The 4-anilinoquinazoline (B1210976) structure, which shares features with quinoline derivatives, is present in several approved EGFR and VEGFR-2 inhibitors. researchgate.net

Studies on related 4-anilinoquinoline-3-carbonitrile (B11863878) compounds have shown them to be effective inhibitors of EGFR kinase, with activity levels comparable to their 4-anilinoquinazoline counterparts. nih.gov For example, one such derivative demonstrated a potent inhibitory effect on EGFR with an IC₅₀ value of 7.5 nM. nih.gov Another series of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles also yielded a compound with strong EGFR inhibition, showing an IC₅₀ value of 5 nM. nih.gov These findings suggest that the quinoline-carbonitrile scaffold is a viable framework for interacting with the ATP-binding site of kinases like EGFR and VEGFR-2.

The table below summarizes the inhibitory activity of related quinoline-carbonitrile and nitro-quinazoline derivatives against protein kinases.

| Compound Class | Target Kinase | Reported Activity (IC₅₀) |

|---|---|---|

| 4-anilinoquinoline-3-carbonitrile derivative | EGFR | 7.5 nM |

| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile derivative | EGFR | 5 nM |

| 5-anilino-8-nitroquinazoline derivative | EGFR | 12 nM |

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgmdpi.com This method is instrumental in structure-based drug design for evaluating how a ligand, such as a quinoline derivative, might interact with a protein's binding site. semanticscholar.orgmdpi.com The binding affinity is often expressed in kcal/mol, with more negative values indicating stronger binding. semanticscholar.org

Molecular docking studies on various quinoline derivatives have demonstrated their potential to bind effectively to anticancer protein targets. For instance, a study involving 2H-thiopyrano[2,3-b]quinoline derivatives docked against the anticancer peptide CB1a (PDB ID: 2IGR) reported binding affinities ranging from -5.3 to -6.1 kcal/mol. semanticscholar.orgnih.gov Similarly, an analysis of 2,4-disubstituted quinoline derivatives as potential anti-tubercular agents targeting the Mycobacterium tuberculosis receptor LipB found binding affinities between -3.2 and -18.5 kcal/mol. dergipark.org.tr

These computational studies also elucidate the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds and pi-pi interactions. nih.gov The analysis of these interactions helps to rationalize the observed biological activity and guide the design of more potent derivatives. nih.gov

Cellular Pathway Modulation Studies

Beyond direct enzyme inhibition, the biological effects of nitroquinoline compounds can be attributed to their ability to modulate complex cellular pathways, including those related to oxidative stress and ion homeostasis.

Several quinoline derivatives, particularly those containing nitro groups, are known to modulate the levels of intracellular Reactive Oxygen Species (ROS). Quinones and nitroaromatic compounds can generate ROS, such as superoxide (B77818) radicals and hydrogen peroxide, which can induce oxidative damage to microbial and cancer cells. nih.govresearchgate.net

Studies on cupric 8-quinolinoxide (CuQ), a related compound, have shown that it induces genotoxicity mediated by ROS generation. nih.gov This effect was demonstrated both in vitro and in vivo and could be blocked by antioxidants. nih.gov Similarly, the antiparasitic mechanism of nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) against Trypanosoma cruzi involves the accumulation of ROS, leading to parasite cell death. bohrium.comnih.gov Nitroxoline was also found to increase intracellular ROS generation in human cancer cell lines, an effect that was significantly enhanced by the presence of copper. nih.gov This ROS-dependent mechanism is a key contributor to the anticancer and antimicrobial activities of many quinoline-based compounds. nih.govmdpi.com

Ionophores are lipid-soluble molecules that transport ions across cell membranes, and the disruption of ion homeostasis is an emerging therapeutic strategy. nih.gov Certain 8-hydroxyquinoline (B1678124) derivatives like clioquinol (B1669181) are known zinc ionophores. nih.gov However, studies have shown that not all compounds in this class share this property. Specifically, 8-hydroxy-5-nitroquinoline (nitroxoline) was found not to be a zinc ionophore. nih.gov This distinction is significant, as the lack of zinc ionophore activity might reduce the potential for neurotoxicity associated with other quinolines. nih.gov

While nitroxoline does not act as a zinc ionophore, other quinoline derivatives have been developed specifically for this purpose. nih.gov For example, 8-aminoquinoline (B160924) derivatives have been reported to function as potent zinc transporters with promising antibacterial properties against Gram-positive bacteria. nih.govbohrium.com These findings highlight that the ionophore activity within the quinoline class is highly dependent on the specific substitution pattern of the molecule.

Mechanistic Insights into Antimicrobial and Antiparasitic Actions (In Vitro)

The 8-nitroquinoline scaffold is a key pharmacophore for potent antimicrobial and antiparasitic agents. The nitro group is often crucial for the compound's mechanism of action, which can involve bioactivation by specific parasitic or microbial enzymes.

In vitro evaluations of 8-nitroquinolin-2(1H)-one derivatives have demonstrated significant activity against various parasites. One potent derivative displayed high activity against intracellular Trypanosoma cruzi amastigotes with a half-maximal effective concentration (EC₅₀) of 0.5 μM, identical to the reference drug benznidazole. ird.fr The same compound was also highly effective against Trypanosoma brucei brucei trypomastigotes, with an EC₅₀ value of 12 nM. acs.orgresearchgate.net

The crucial role of the 8-nitro group is consistently highlighted in these studies. Derivatives lacking the nitro group at this position were found to be inactive, confirming its importance for antiparasitic efficacy. ird.fracs.org The mechanism is believed to involve the selective bioactivation of the nitroaromatic compound by a type 1 nitroreductase (NTR) enzyme present in the parasites. acs.org This process is linked to the compound's redox potential, which is a key determinant of its activity against parasites like Leishmania infantum. researchgate.net

Beyond antiparasitic effects, 8-hydroxyquinoline derivatives, including 5-nitro-8-hydroxyquinoline, have shown broad-spectrum antimicrobial properties. researchgate.netnih.govacs.org They have been evaluated against various Gram-positive and Gram-negative bacterial strains, with many derivatives showing activity comparable or superior to standard antibiotics. researchgate.netscienceopen.com

The table below presents the in vitro antiparasitic activity of a potent 8-nitroquinolinone derivative.

| Parasite | Form | Activity (EC₅₀) | Reference Drug | Reference Activity (EC₅₀) |

|---|---|---|---|---|

| Trypanosoma cruzi | Amastigote | 0.5 µM | Benznidazole | 0.5 µM |

| Trypanosoma brucei brucei | Trypomastigote | 12 nM | - | - |

Interaction with Parasitic Nitroreductases and Bioactivation Mechanisms

Nitroaromatic compounds, a class to which this compound belongs, are often bioactivated by parasitic nitroreductases (NTRs). These enzymes, which are typically absent in mammalian cells, can reduce the nitro group of the compound to generate cytotoxic metabolites, forming the basis for selective toxicity against certain parasites.

Research on related 8-nitroquinoline derivatives has shed light on this mechanism. For instance, studies on 8-nitroquinolin-2(1H)-ones have demonstrated that their antiparasitic activity is dependent on the presence of the 8-nitro group. This functional group is crucial for the molecule to be recognized and processed by parasitic NTRs. The bioactivation process involves the enzymatic reduction of the nitro group, leading to the formation of reactive nitroso and hydroxylamine (B1172632) species. These highly reactive intermediates can then covalently modify essential biomolecules within the parasite, such as DNA and proteins, ultimately leading to cell death.

A key factor influencing the efficiency of this bioactivation is the compound's redox potential. For a series of 8-nitroquinolin-2(1H)-one derivatives, it was found that only those with a redox potential above a certain threshold (-0.6 V) exhibited significant activity against Leishmania infantum. This suggests that a favorable electrochemical property is necessary for the compound to serve as an effective substrate for the parasitic nitroreductases. One particular 3-bromo-substituted derivative in this class was found to be selectively bioactivated by the type 1 nitroreductases (NTR1) of Leishmania donovani and Trypanosoma brucei brucei.

While direct studies on this compound are not extensively available, the established mechanism for analogous 8-nitroquinoline compounds strongly suggests that its potential antiparasitic activity would also be mediated through reductive activation by parasitic NTRs. The electron-withdrawing nature of the 5-carbonitrile group could potentially influence the redox potential of the molecule, thereby affecting its susceptibility to enzymatic reduction and subsequent bioactivation.

Differential Effects on Bacterial Strains and Resistance Mechanisms (in vitro)

The antibacterial potential of quinoline derivatives is well-documented, with various substituted quinolines exhibiting potent activity against a range of bacterial species. However, specific in vitro data on the differential effects of this compound on various bacterial strains and the associated resistance mechanisms are not yet detailed in the available scientific literature.

General mechanisms of bacterial resistance to antimicrobial agents include enzymatic degradation or modification of the drug, alteration of the drug's target site, and active efflux of the drug from the bacterial cell. For quinoline-based drugs, resistance can emerge through mutations in the target enzymes (like DNA gyrase and topoisomerase IV) or through the upregulation of efflux pumps that expel the drug from the bacterium.

Given the presence of the nitro group, a potential mechanism of action against bacteria could involve its reduction by bacterial nitroreductases, similar to the bioactivation pathway in parasites. Bacterial resistance to such a compound could, therefore, arise from mutations in these activating enzymes, rendering them incapable of reducing the nitro group and generating the toxic metabolites. Further research is necessary to determine the specific antibacterial spectrum of this compound and to identify the primary mechanisms by which bacteria might develop resistance to this particular compound.

Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) Analyses for Activity Modulation

Impact of Substituent Effects on Molecular Recognition

The substituents on the quinoline ring play a pivotal role in determining the molecule's physical, chemical, and biological properties, including its ability to be recognized by and bind to a biological target. The 8-nitro and 5-carbonitrile groups in this compound are expected to significantly influence its molecular recognition.

Studies on other substituted quinolines provide valuable insights. For example, in the context of anticancer activity of 8-hydroxyquinoline derivatives, the presence of electron-withdrawing substituents at position 5 has been shown to enhance activity. This suggests that the electron-withdrawing carbonitrile group at position 5 of this compound could be a key determinant of its biological effects.

The position of the nitro group is also critical. The antiparasitic activity of 8-nitroquinolin-2(1H)-ones is contingent on the nitro group being at the 8-position, which allows for a crucial intramolecular hydrogen bond with the lactam function, thereby increasing the redox potential and facilitating bioactivation.

Furthermore, research on pyrido[3,4-g]quinazoline derivatives demonstrated that switching a substituent at the same position from an amino group to a nitro group drastically altered the compound's inhibitory profile against a panel of protein kinases. This highlights the profound impact a single functional group can have on molecular recognition and target specificity. The combination of the 8-nitro group and the 5-carbonitrile group in this compound will create a unique electronic and steric profile that dictates its interaction with specific biological targets. The precise nature of these interactions and their functional consequences remain an area for active investigation.

Applications in Advanced Materials Science Research

Development of Non-Linear Optical (NLO) Materials

The quest for advanced non-linear optical (NLO) materials, crucial for applications in optoelectronics and photonics, has led researchers to explore organic molecules with specific electronic properties. frontiersin.orgtcichemicals.com Organic NLO materials are valued for their rapid response times and high NLO efficiencies, which stem from the delocalization of π-electrons within their structure. tcichemicals.com The design of these materials often relies on the "push-pull" mechanism, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

While direct studies on 8-Nitroquinoline-5-carbonitrile as an NLO material are not extensively documented, its molecular structure is emblematic of a push-pull system. The quinoline (B57606) ring acts as the π-conjugated bridge, while the nitro (-NO₂) and carbonitrile (-CN) groups serve as strong electron-withdrawing moieties. This configuration is a cornerstone for creating molecules with significant second-order hyperpolarizability (β), a key measure of NLO activity. rsc.org Computational studies on similar quinoline derivatives, such as 8-hydroxy-5-nitroquinoline, have been conducted to evaluate their NLO properties. uis.edu.co The strategic placement of electron-withdrawing groups on the quinoline framework is a recognized strategy for enhancing the NLO response, making this compound a compound of theoretical interest for future NLO material development. frontiersin.orgrsc.org

Design of Fluorescent Chemosensors for Specific Analytes

Fluorescent chemosensors are powerful tools for detecting specific ions and molecules in environmental and biological systems due to their high sensitivity, selectivity, and operational simplicity. researchgate.netmdpi.com Quinoline and its derivatives are prominent fluorophores used in the design of these sensors. mdpi.com Specifically, derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) have been successfully developed as fluorescent probes for detecting metal ions like Zn²⁺ and Hg²⁺. researchgate.netmdpi.com

The sensing mechanism often involves the coordination of the target analyte with the quinoline derivative, which modulates the fluorescence output through processes like internal charge transfer (ICT) or photoinduced electron transfer (PET). mdpi.com Although this compound itself is not typically used directly as a sensor, it serves as a key precursor. The nitro group can be chemically reduced to an amino group, transforming the molecule into a scaffold similar to the highly effective 8-aminoquinoline-based sensors. This modification would enable it to act as a receptor for metal ions, where the binding event would trigger a "turn-on" or "turn-off" fluorescent response. mdpi.comquestjournals.org The research into quinoline-based thiacrown ethers and Schiff bases further highlights the versatility of this heterocyclic system in creating selective and sensitive chemosensors for various metal ions. researchgate.netquestjournals.org

Research into Photolabile Protecting Groups for Controlled Release Systems

Photolabile protecting groups (PPGs), also known as photocages, are molecules that can be removed using light to release a protected chemical species. wikipedia.org This technology allows for precise spatial and temporal control over the release of bioactive molecules, making it invaluable in fields like biochemistry and cell biology. wikipedia.orgacs.org The ortho-nitrobenzyl group is a classic and widely studied PPG. wikipedia.org